2-Butanol, 2-methyl-, carbamate

概要

説明

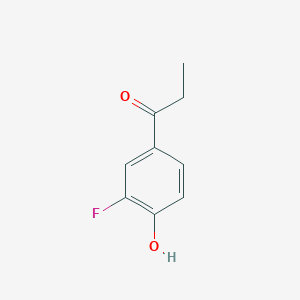

“2-Butanol, 2-methyl-, carbamate” is also known as “2-Methyl-2-butanyl carbamate”. It is a chemical compound with the molecular formula C6H13NO2 . It is related to “tert-Amyl alcohol” or “2-methylbutan-2-ol (2M2B)”, which is a branched pentanol .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is facilitated in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of approximately 131.173 Da .Chemical Reactions Analysis

Carbamates, including “this compound”, can be synthesized through various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of approximately 131.173 Da and a monoisotopic mass of 131.094635 Da .科学的研究の応用

Biofuel Production

- 2-Butanol as a Biofuel : A study demonstrated the production of 2-butanol, a potential biofuel, in Saccharomyces cerevisiae. This was achieved by using a TEV-protease based expression system to express the subunits of a B12-dependent dehydratase complex, which catalyzes the conversion of meso-2,3-butanediol to butanone, and subsequently, a secondary alcohol dehydrogenase catalyzes the conversion to 2-butanol. The study highlights the role of NADH availability in the production of 2-butanol under anaerobic conditions (Ghiaci, Norbeck, & Larsson, 2014).

Carbamate Deprotection

- Nucleophilic Deprotection of Carbamates : Research on carbamates, commonly used for the protection of amines, showed that they can be efficiently deprotected by treatment with 2-mercaptoethanol. This method provides a superior alternative to traditional hydrogenolysis or Lewis acid-mediated deprotection, especially for substrates sensitive to these conditions (Scattolin, Gharbaoui, & Cheng-yi Chen, 2022).

Carbamate Formation Mechanisms

- Carbamate Formation in AMP-CO2-H2O System : An investigation into carbamate formation within a 2-amino-2-methyl-1-propanol (AMP) system under varying CO2 loadings and temperatures utilized NMR spectroscopy. The study found that carbamate formation exhibits weak temperature dependence, with main species being AMP/AMPH+, AMPCO2−, and HCO3−/CO32− (Ciftja, Hartono, & Svendsen, 2014).

Chemical Synthesis and Analysis

- Synthesis of O-methyl-N-alkylcarbamate : A study focused on developing a scalable method for synthesizing O-methyl-N-alkylcarbamate from amines and dialkylcarbonate. This research aimed at industrial application and tested various synthesis methods for economic feasibility and practicality, leading to a new method for producing various carbamates (Dashkin, Vorobieva, Seferyan, Danilova, & Mantrov, 2019).

作用機序

The mechanism of action for the formation of carbamates involves the capture of CO2 by amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .

Safety and Hazards

Safety data sheets indicate that “2-Butanol, 2-methyl-, carbamate” is highly flammable and can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

将来の方向性

There is increasing interest in applying amine CO2-capture for fine chemical synthesis, because CO2 is non-toxic, cheap, and readily available . This opens up new possibilities for the synthesis of carbamates, including “2-Butanol, 2-methyl-, carbamate”. Future research could focus on improving the efficiency of these synthesis processes and exploring new applications for these compounds .

特性

IUPAC Name |

2-methylbutan-2-yl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKXXDHDKEBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878846 | |

| Record name | 2-Butanol, 2-methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-60-3 | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 2-methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)